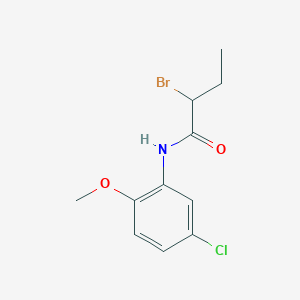

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

Description

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is a brominated amide derivative characterized by a butanamide backbone with a bromine atom at the 2-position and a 5-chloro-2-methoxyphenyl substituent. Its structure combines halogenated and methoxy groups, which are known to influence lipophilicity, electronic properties, and binding interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-9-6-7(13)4-5-10(9)16-2/h4-6,8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLZULFDJDEYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 5-chloro-2-methoxyphenylbutanoic acid, followed by the reaction with an amine to form the desired butanamide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted amides or thiols.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxy group, contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Methoxy Groups: The dimethoxyphenyl analog (C₁₂H₁₅BrClNO₃) has increased electron density, which may enhance stability or π-π stacking interactions .

- Heterocyclic Replacements : Substituting the phenyl group with an isoxazole ring (C₈H₁₀BrN₂O₂) reduces molecular weight and alters hydrogen-bonding capacity .

Lipoxygenase Inhibitors

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives () exhibit potent lipoxygenase (LOX) inhibition, with IC₅₀ values in the micromolar range.

PDE5 Inhibitors

The target compound’s bromine could serve as a leaving group for further derivatization to enhance PDE5 affinity .

Antiparasitic Agents

Compounds like 2-bromo-N-(5-nitrothiazol-2-yl)acetamide () demonstrate antiparasitic activity. The target compound’s brominated amide scaffold may share synthetic pathways but lacks nitro groups essential for antiparasitic efficacy .

Patent and Therapeutic Potential

Butanamide derivatives, such as CTPS1 inhibitors (), highlight the scaffold’s versatility in targeting proliferative diseases. However, the target compound’s specific therapeutic niche remains uncharacterized in the provided evidence .

Biological Activity

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

- Molecular Formula : C12H14BrClN2O2

- CAS Number :

The biological activity of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide appears to be mediated through its interaction with specific molecular targets, likely involving:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide exhibit antimicrobial properties. For example, studies have shown that halogenated derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Some derivatives of butanamide compounds have demonstrated cytotoxic effects against cancer cell lines. The specific activity of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide in this context remains to be fully characterized, but preliminary data suggest it may affect cell proliferation and induce apoptosis in tumor cells.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- A study evaluated the efficacy of halogenated butanamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the hypothesis that 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide could possess similar activity.

Compound Inhibition Zone (mm) Bacterial Strain 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide 15 S. aureus Control (Ampicillin) 25 E. coli -

Cytotoxicity Assay :

- In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) revealed that compounds with similar structures induced cell death at micromolar concentrations. This suggests a need for further investigation into the specific effects of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide on cancer cells.

Q & A

Basic: What are the key challenges in synthesizing 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including bromination and amidation. A common challenge is regioselectivity during bromination, where competing reactions may yield undesired isomers. For example, bromination at the butanamide chain requires precise control of temperature (0–5°C) and stoichiometric use of brominating agents like PBr₃ to minimize side products . Optimization can be achieved via thin-layer chromatography (TLC) monitoring and adjusting solvent polarity (e.g., dichloromethane vs. THF) to improve yield.

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide?

Single-crystal X-ray diffraction is critical for confirming substituent positions and hydrogen-bonding networks. For example, in the structurally related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, crystallographic data (space group P1, a = 8.2201 Å, b = 8.9395 Å) resolved ambiguities in the sulfonamide group’s orientation and validated computational modeling . SHELX software is recommended for refinement, particularly for handling twinned data or high-resolution structures .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how do they address purity concerns?

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). Discrepancies in integration ratios signal impurities.

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HRMS : Validates molecular weight (theoretical m/z: 292.56) and detects halogen isotopic patterns (Br/Cl) .

Advanced: How do electronic effects of the 5-chloro-2-methoxyphenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group and electron-donating methoxy group create a polarized aryl ring, enhancing reactivity in Suzuki-Miyaura couplings. For example, in analogous compounds, the methoxy group directs palladium catalysts to the para position, enabling selective C-C bond formation. However, steric hindrance from the butanamide chain may reduce yields, necessitating bulky ligands like SPhos .

Basic: What are the documented biological activities of structurally similar compounds, and how can these guide hypothesis generation?

Derivatives with the 5-chloro-2-methoxyphenyl motif show inhibition of lipoxygenase (LOX) and cyclooxygenase (COX-2), critical in inflammation pathways. For instance, N-(5-chloro-2-methoxyphenyl)-4-(1,3,4-oxadiazol-2-ylthio)butanamide exhibited IC₅₀ = 12.3 µM against LOX, attributed to the thioether linkage enhancing enzyme binding . Researchers should prioritize assays targeting these enzymes and compare results with known inhibitors.

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and DFT calculations can assess logP (lipophilicity) and metabolic stability. For example, the methoxy group increases logP by ~0.5 units, suggesting moderate blood-brain barrier permeability. ADMET predictions using tools like SwissADME may highlight susceptibility to cytochrome P450 oxidation, guiding structural modifications (e.g., fluorination) to enhance metabolic stability .

Basic: What safety precautions are critical when handling this compound, based on its physicochemical properties?

- Melting Point : ~155–160°C (decomposition risk above 160°C).

- Stability : Hydrolyzes in aqueous acidic/basic conditions; store under inert gas at −20°C.

- Toxicity : Brominated amides may release HBr upon degradation. Use fume hoods and PPE for skin/eye protection .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from poor bioavailability or off-target effects. For example, if in vitro LOX inhibition (IC₅₀ = 10 µM) fails to translate in vivo, researchers should:

Perform plasma protein binding assays to assess free drug concentration.

Use LC-MS/MS to quantify tissue distribution.

Evaluate metabolite formation via liver microsome incubations .

Basic: What solvent systems are optimal for recrystallizing this compound, and how does polarity affect crystal quality?

Ethanol/water (7:3 v/v) is preferred for high-purity crystals. Polar solvents like DMF may introduce solvates, complicating crystallography. For X-ray-grade crystals, slow evaporation from ethyl acetate at 4°C is recommended .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

The butanamide chain’s α-carbon is prone to racemization under basic conditions. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.